3-Thiazol-2-yl-benzaldehyde
Overview
Description
3-Thiazol-2-yl-benzaldehyde is a heterocyclic compound with the empirical formula C10H7NOS and a molecular weight of 189.23 . It is a solid in form .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes 3-Thiazol-2-yl-benzaldehyde, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of 3-Thiazol-2-yl-benzaldehyde consists of a benzene ring attached to a thiazole ring via a formyl group . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis
3-Thiazol-2-yl-benzaldehyde is a solid . It has a SMILES string representation of O=Cc1cccc(c1)-c2nccs2 .Scientific Research Applications
Pharmaceuticals: Antimicrobial Agents
Thiazole derivatives, including 3-Thiazol-2-yl-benzaldehyde, have been recognized for their antimicrobial properties. They are used in the synthesis of compounds like sulfathiazole, which is known for its effectiveness against bacterial infections .
Agriculture: Agrochemicals
In the agricultural sector, thiazole compounds are utilized to create agrochemicals that protect crops from fungal and bacterial diseases, thereby enhancing yield and quality .
Industrial Applications: Photographic Sensitizers
The unique properties of thiazole derivatives make them suitable as photographic sensitizers. They play a crucial role in improving the sensitivity of photographic films to light .
Medical Research: Anticancer Agents
Thiazole derivatives are being studied for their potential use in cancer treatment. Compounds like tiazofurin have shown promise as anticancer agents, indicating the potential of 3-Thiazol-2-yl-benzaldehyde in this field .
Neurological Disorders: Anti-Alzheimer’s Research
Research has indicated that thiazole derivatives can have anti-Alzheimer’s effects. Their ability to interact with biological targets relevant to Alzheimer’s disease makes them candidates for drug development .
Cardiovascular Health: Antihypertensive Drugs
Thiazole derivatives are also explored for their antihypertensive activities. They may contribute to the development of new medications that help manage high blood pressure .
Antioxidant Development
The antioxidant properties of thiazole derivatives are leveraged in the development of drugs that protect the body from oxidative stress, which is implicated in various chronic diseases .
Hepatoprotective Drugs
Some thiazole derivatives exhibit hepatoprotective activities, suggesting that 3-Thiazol-2-yl-benzaldehyde could be used in creating medications that help in the treatment of liver diseases .
Mechanism of Action
Target of Action
The primary target of 3-Thiazol-2-yl-benzaldehyde is MmpL3 , a mycobacterial mycolic acid transporter . This protein plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
3-Thiazol-2-yl-benzaldehyde interacts with its target, MmpL3, leading to the inhibition of mycolic acid transport . This disruption in the transport mechanism results in the bacterium’s inability to maintain its cell wall, thereby inhibiting its growth and survival .
Biochemical Pathways
The compound affects the mycolic acid biosynthesis pathway, a critical component of the cell wall of Mycobacterium tuberculosis . By inhibiting MmpL3, the compound disrupts the transport of mycolic acids, leading to downstream effects on the integrity of the bacterial cell wall .
Result of Action
The result of the action of 3-Thiazol-2-yl-benzaldehyde is the inhibition of the growth and survival of Mycobacterium tuberculosis . By disrupting the transport of mycolic acids, the compound compromises the integrity of the bacterial cell wall, leading to the bacterium’s death .
Safety and Hazards
Future Directions
The future directions for 3-Thiazol-2-yl-benzaldehyde and other thiazole derivatives could involve further exploration of their diverse biological activities . This could include developing new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
properties
IUPAC Name |
3-(1,3-thiazol-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-8-2-1-3-9(6-8)10-11-4-5-13-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMGIEKCDQXKKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594486 | |
Record name | 3-(1,3-Thiazol-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiazol-2-yl-benzaldehyde | |
CAS RN |
885465-97-4 | |
Record name | 3-(1,3-Thiazol-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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